methyl 3-iodo-1H-indole-7-carboxylate
Description
Methyl 3-iodo-1H-indole-7-carboxylate (CAS: 1788043-93-5) is a halogenated indole derivative featuring an iodine atom at the 3-position and a methyl ester group at the 7-position of the indole scaffold. This compound is synthesized as a key intermediate in medicinal chemistry, particularly for the development of 5-HT2A receptor antagonists via palladium-catalyzed cross-coupling reactions . Its high purity (97%) and structural versatility make it valuable for designing bioactive molecules .
Properties
IUPAC Name |
methyl 3-iodo-1H-indole-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c1-14-10(13)7-4-2-3-6-8(11)5-12-9(6)7/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKCXKOTFXOTCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-iodo-1H-indole-7-carboxylate typically involves the iodination of a suitable indole precursor. One common method is the electrophilic iodination of methyl 1H-indole-7-carboxylate using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-1H-indole-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Electrophilic Iodination: Iodine, hydrogen peroxide, or sodium hypochlorite under acidic conditions.
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Coupling Reactions: Palladium catalysts, boronic acids, or alkynes under inert atmosphere.
Major Products Formed
Substitution Products: Various 3-substituted indole derivatives depending on the nucleophile used.
Oxidation Products: 3-iodoindole-7-carboxylic acid and other oxidized derivatives.
Coupling Products: Complex indole derivatives with extended conjugation or additional functional groups.
Scientific Research Applications
Methyl 3-iodo-1H-indole-7-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-iodo-1H-indole-7-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom and carboxylate group can influence the compound’s binding affinity and specificity for these targets . The exact pathways involved would vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Indole Carboxylates
a) Methyl 3-Bromo-1H-Indole-7-Carboxylate
- Structure : Bromine replaces iodine at the 3-position.
- Reactivity : Bromine, being less electronegative than iodine, exhibits slower reaction kinetics in cross-coupling reactions.
- Applications : Used in similar synthetic pathways but requires higher catalyst loading for Suzuki-Miyaura couplings compared to the iodo analog .
b) Ethyl 3-Iodo-1H-Indole-7-Carboxylate
Substituted Indole Carboxylates with Electron-Withdrawing Groups
a) Methyl 3-Cyano-1H-Indole-7-Carboxylate
- Structure: Cyano group (-CN) at the 3-position instead of iodine.
- Electronic Effects: The electron-withdrawing cyano group reduces electron density on the indole ring, affecting aromatic electrophilic substitution reactivity.
- Molecular Weight : 200.19 g/mol (vs. ~317.09 g/mol for the iodo compound, estimated based on iodine’s atomic mass) .
b) 7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid
Positional Isomers and Ester Variants
a) Methyl 1-Methyl-1H-Indole-3-Carboxylate
- Structure : Methyl ester at the 3-position and N-methyl substitution.
- Crystallography : Forms intermolecular hydrogen bonds along the b-axis, influencing crystal packing and melting point (410 K) .
- Synthesis : Prepared via Fischer indole synthesis, differing from the palladium-catalyzed routes used for the iodo analog .
b) Ethyl 5-Methoxyindole-2-Carboxylate
Comparative Data Table
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| Methyl 3-Iodo-1H-Indole-7-Carboxylate | 3-I, 7-COOCH3 | C10H8INO2 | ~317.09 | 5-HT2A antagonist intermediates |
| Methyl 3-Bromo-1H-Indole-7-Carboxylate | 3-Br, 7-COOCH3 | C10H8BrNO2 | 268.09 | Cross-coupling precursors |
| Methyl 3-Cyano-1H-Indole-7-Carboxylate | 3-CN, 7-COOCH3 | C11H8N2O2 | 200.19 | Bioactive molecule synthesis |
| Methyl 1-Methyl-1H-Indole-3-Carboxylate | 1-CH3, 3-COOCH3 | C11H11NO2 | 189.21 | Crystallography studies |
| 7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid | 7-Cl, 3-CH3, 2-COOH | C10H8ClNO2 | 223.63 | Antimicrobial agents |
Key Research Findings
- Reactivity: The 3-iodo substituent in this compound facilitates efficient cross-coupling reactions, outperforming bromo analogs in catalytic turnover .
- Structural Influence : Substitution at the 7-position (e.g., ester vs. carboxylic acid) significantly alters solubility and crystallinity, as seen in comparative crystallographic studies .
Biological Activity
Methyl 3-iodo-1H-indole-7-carboxylate is a significant compound within the indole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by the presence of an iodine atom at the 3-position of the indole ring, which enhances its reactivity and biological interactions compared to other derivatives lacking this halogen. The molecular formula is , with a molecular weight of approximately 301.08 g/mol.
This compound primarily interacts with various biological targets through the following mechanisms:
- Target Interaction : The compound binds to specific receptors or enzymes, influencing biochemical pathways that lead to its biological effects.
- Biochemical Pathways : It has been shown to affect pathways involved in apoptosis, cell cycle regulation, and immune responses, making it a candidate for therapeutic applications in cancer and infectious diseases .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (lung cancer) | 5.0 | Significant growth inhibition |
| MCF-7 (breast cancer) | 4.5 | Induction of apoptosis |
| HeLa (cervical cancer) | 6.0 | Cell cycle arrest |
The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit cell migration .
Antimicrobial Activity
This compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Notably:
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 3.90 µg/mL.
- Methicillin-resistant Staphylococcus aureus (MRSA) : MIC as low as 1 µg/mL.
These results suggest potential utility in treating infections caused by resistant strains .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other indole derivatives:
| Compound | Iodine Position | Biological Activity |
|---|---|---|
| Methyl 1H-indole-7-carboxylate | None | Lower reactivity and activity |
| Methyl 3-bromo-1H-indole-7-carboxylate | Bromine at C3 | Reduced potency compared to iodine variant |
| Methyl 5-iodo-1H-indole-7-carboxylate | Iodine at C5 | Different activity profile |
The presence of iodine at the 3-position in this compound significantly enhances its reactivity and biological efficacy compared to other derivatives.
Case Studies and Research Findings
Several studies have highlighted the compound's potential in various therapeutic contexts:
- Cancer Treatment : A study evaluated the cytotoxic effects on A549 cells, revealing a dose-dependent response that supports further investigation into its mechanism of action against lung cancer .
- Antibacterial Properties : Another research effort demonstrated effective inhibition against MRSA, indicating that this compound could be a candidate for developing new antibiotics targeting resistant bacteria .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 3-iodo-1H-indole-7-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : A common approach involves esterification of the corresponding indole carboxylic acid. For example, refluxing 3-iodo-1H-indole-7-carboxylic acid with methanol and a catalytic amount of concentrated sulfuric acid (H₂SO₄) under anhydrous conditions, followed by recrystallization from methanol . Reaction optimization includes monitoring via TLC, controlling reflux time (e.g., 12–24 hours), and quenching with water to isolate the ester product. Alternative protocols using sodium acetate in acetic acid may also be adapted for acid-sensitive substrates .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- IR Spectroscopy : Detect the ester carbonyl stretch near 1700–1750 cm⁻¹ and absence of carboxylic acid O-H bands (~2500–3300 cm⁻¹) .
- NMR : ¹H NMR should show a singlet for the methyl ester group (~3.8–4.0 ppm) and characteristic aromatic protons. ¹³C NMR confirms the carbonyl carbon (~165–170 ppm) and iodine-induced deshielding effects at C3 .
- UV-Vis : λmax in methanol (~297 nm) aligns with conjugated indole systems, aiding in preliminary purity assessment .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Preventive Measures : Avoid inhalation/contact using gloves, lab coats, and fume hoods. Store away from ignition sources (P210) and combustibles (P220) .
- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid aqueous washes to prevent iodinated byproduct formation .
- Waste Disposal : Segregate halogenated waste and follow institutional guidelines for heavy-metal-containing compounds .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure of this compound?
- Methodological Answer :
- Crystallization : Grow crystals via slow evaporation of methanol or DMF/EtOAc mixtures. Ensure crystal stability by avoiding temperature fluctuations .
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.
- Refinement : Employ SHELXL for small-molecule refinement. Key parameters include R-factor convergence (<5%), hydrogen-bonding networks (e.g., N-H···O interactions), and thermal displacement validation .
Q. What strategies improve regioselectivity in the iodination of indole derivatives to target the C3 position?
- Methodological Answer :
- Electrophilic Iodination : Use I₂ in the presence of HNO₃ or AgOTf as a Lewis acid to direct iodination to the electron-rich C3 position.
- Protecting Groups : Temporarily block the C7 carboxylate with a methyl ester to prevent competing reactions at the carboxyl oxygen .
- Computational Guidance : DFT calculations (e.g., Hirshfeld charges) predict reactivity trends, guiding experimental design .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites.
- Docking Simulations : Screen for Suzuki-Miyaura coupling potential by analyzing Pd(0) interaction with the C3-iodo group .
- Kinetic Modeling : Use software like Gaussian or ORCA to simulate transition states and activation barriers for proposed reaction pathways .
Q. What are the challenges in synthesizing bioactive derivatives from this compound, and how are they addressed?
- Methodological Answer :
- Functionalization : The C3 iodine is a prime site for cross-coupling (e.g., Sonogashira, Heck). Protect the N1 position with Boc or methyl groups to prevent side reactions .
- Biological Screening : Derivatize the ester into amides or hydrazides via nucleophilic substitution. Test cytotoxicity using MTT assays, with IC₅₀ values compared against reference compounds (e.g., doxorubicin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
